molecular formula C30H36O8 B12101430 3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid

3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid

Cat. No.: B12101430
M. Wt: 524.6 g/mol
InChI Key: VINSDXGLDYSZBG-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid typically involves multi-step organic synthesis

    Formation of the Oxane-2-Carboxylic Acid Core: This step involves the cyclization of a suitable precursor, often through an intramolecular esterification reaction under acidic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Attachment of the Side Chain: The side chain is synthesized separately and then attached to the core structure through esterification or amidation reactions, typically using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl groups in the side chain, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the side chain can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, CrO3, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, Br2

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, altering their activity. The aromatic side chain can interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzoic acid: Similar in having multiple hydroxyl groups but lacks the complex side chain.

    6-Hydroxy-2-naphthoic acid: Shares the naphthalene structure but differs in the functional groups attached.

Uniqueness

What sets 3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid apart is its combination of multiple hydroxyl groups and a bulky, hydrophobic side chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C30H36O8

Molecular Weight

524.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)

InChI Key

VINSDXGLDYSZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C

Origin of Product

United States

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